molecular formula C19H23FN2O4S B5234560 2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide

2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide

Cat. No.: B5234560
M. Wt: 394.5 g/mol
InChI Key: NNALNAUAUGOAGD-UHFFFAOYSA-N
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Description

2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring, a sulfonyl group, and a methoxypropyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonylation: The amine group is reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling: The sulfonylated intermediate is then coupled with 4-methylphenylamine.

    Acylation: Finally, the coupled product is acylated with 3-methoxypropyl acetamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluoro-N-phenylsulfonylanilino)-N-(3-methoxypropyl)acetamide
  • 2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide
  • 2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide

Uniqueness

2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-15-4-10-18(11-5-15)27(24,25)22(17-8-6-16(20)7-9-17)14-19(23)21-12-3-13-26-2/h4-11H,3,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNALNAUAUGOAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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